Hex-2-enoyl chloride

Description

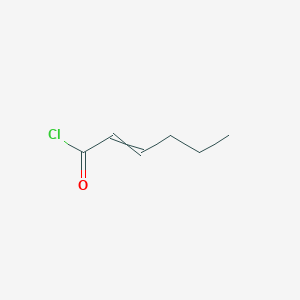

Hex-2-enoyl chloride, also known as (E)-hex-2-enoyl chloride (CAS: 97943-16-3), is an α,β-unsaturated acyl chloride with the molecular formula C₆H₉ClO. Its structure features a six-carbon chain with a trans (E)-configured double bond between carbons 2 and 3, a reactive carbonyl group at position 1, and a terminal chloride substituent (Figure 1). This compound is primarily utilized as a synthetic intermediate in pharmaceutical research. For instance, it is employed in the synthesis of 3-Carboxy-N,N,N-trimethyl-2-[(1-oxo-2-hexen-1-yl)oxy]-1-propanaminium Chloride Salt, a compound designed to enhance gastrointestinal drug absorption .

The α,β-unsaturated system in this compound renders it highly reactive in conjugate addition reactions and nucleophilic acyl substitutions, making it valuable in constructing complex organic molecules.

Properties

Molecular Formula |

C6H9ClO |

|---|---|

Molecular Weight |

132.59 g/mol |

IUPAC Name |

hex-2-enoyl chloride |

InChI |

InChI=1S/C6H9ClO/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3 |

InChI Key |

NVXGQRPGUGAMNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Hex-2-enoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of hex-2-enoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in the presence of a catalytic amount of dimethylformamide (DMF). The reaction typically takes place at low temperatures (0°C) and is followed by stirring at room temperature for a few hours until the evolution of gas ceases .

Chemical Reactions Analysis

Hex-2-enoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of hex-2-enoic acid and its esters.

Reduction: this compound can be reduced to hex-2-enol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to hex-2-enoic acid using oxidizing agents such as potassium permanganate (KMnO4).

Scientific Research Applications

Hex-2-enoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: this compound is employed in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).

Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of hex-2-enoyl chloride involves its reactivity towards nucleophiles. The carbonyl carbon in the compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile. The double bond in the molecule also allows for addition reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

Research Findings and Limitations

The provided evidence highlights this compound’s role in drug absorption but lacks direct experimental data comparing it to other enoyl or saturated acyl chlorides. For example:

- Synthetic Efficiency: this compound’s conjugation system may offer regioselective advantages over saturated analogs, but quantitative yield comparisons are absent.

Further studies are needed to explore its stability, hydrolysis rates, and compatibility with diverse reaction conditions relative to analogs.

Q & A

Q. How can kinetic vs. thermodynamic control be investigated in this compound-mediated reactions?

- Methodological Answer : Conduct time-course experiments at varying temperatures (e.g., 25°C vs. −78°C). Quench aliquots at intervals and analyze product ratios via GC or NMR. Pair with computational free-energy profiles to distinguish kinetic (fast-forming) and thermodynamic (stable) products .

Data Analysis and Reproducibility

- Key Considerations :

- Contradiction Handling : Use statistical tools (e.g., ANOVA) to assess variability between replicates. Archive raw spectra and chromatograms in open-access repositories.

- Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting detailed synthetic procedures, including exact equipment settings and batch numbers of reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.